

"Kalii Dehydrographolidi Succinas" chemical structure and properties

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Compound of Interest

Compound Name: *Kalii Dehydrographolidi Succinas*

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Kalii Dehydrographolidi Succinas: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Antiviral and Anti-inflammatory Agent

Abstract

Kalii Dehydrographolidi Succinas, also known as Potassium Dehydroandrographolide Succinate, is a water-soluble derivative of dehydroandrographolide, a natural diterpenoid lactone extracted from the medicinal plant *Andrographis paniculata*. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory, antiviral, and immunomodulatory properties. This technical guide provides a comprehensive overview of **Kalii Dehydrographolidi Succinas**, including its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its analysis and evaluation of its biological activities are also presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.

Chemical Structure and Identification

Kalii Dehydrographolidi Succinas is the potassium salt of the disuccinate ester of dehydroandrographolide. The addition of succinate groups significantly enhances the water

solubility of the parent compound, dehydroandrographolide, a critical advantage for pharmaceutical formulations.[1] Several related compounds and salts are referenced in the literature, and their key identifiers are summarized in the table below.

Compound Name	Synonyms	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Kalii Dehydrographolidi Succinas	Potassium Dehydroandrographolide Succinate	C28H35KO10	570.67	76958-99-1
Dehydroandrographolide Succinate	14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate	C28H36O10	532.58	786593-06-4
Potassium Sodium Dehydroandrographolide Succinate	C28H34KNaO10	592.65	863319-40-8	

The chemical structure of **Kalii Dehydrographolidi Succinas** is characterized by a diterpenoid lactone core derived from andrographolide, with two succinate ester groups attached.

Physicochemical Properties

Kalii Dehydrographolidi Succinas is typically a white to off-white solid.[2][3][4] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white solid	[2][3][4]
Solubility	Soluble in DMSO	[2][5]
Storage (Solid)	4°C, protect from light, stored under nitrogen	[2][3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)	[2][3]

Synthesis and Formulation

Synthesis of Kalii Dehydrographolidi Succinas

A patented method describes the synthesis of potassium dehydroandrographolide succinate from andrographolide. The process involves esterification with succinic anhydride to form dehydroandrographolide disuccinic acid half ester, followed by dehydration and salification with a potassium salt to yield the final product.[6]

Preparation of Injectable Formulation

A method for preparing a potassium dehydroandrographolide succinate injection has also been patented. The process involves dissolving the active pharmaceutical ingredient and any excipients (such as an alkali metal salt) in water for injection, followed by sterilization and packaging.[2]

Biological Activities and Mechanism of Action

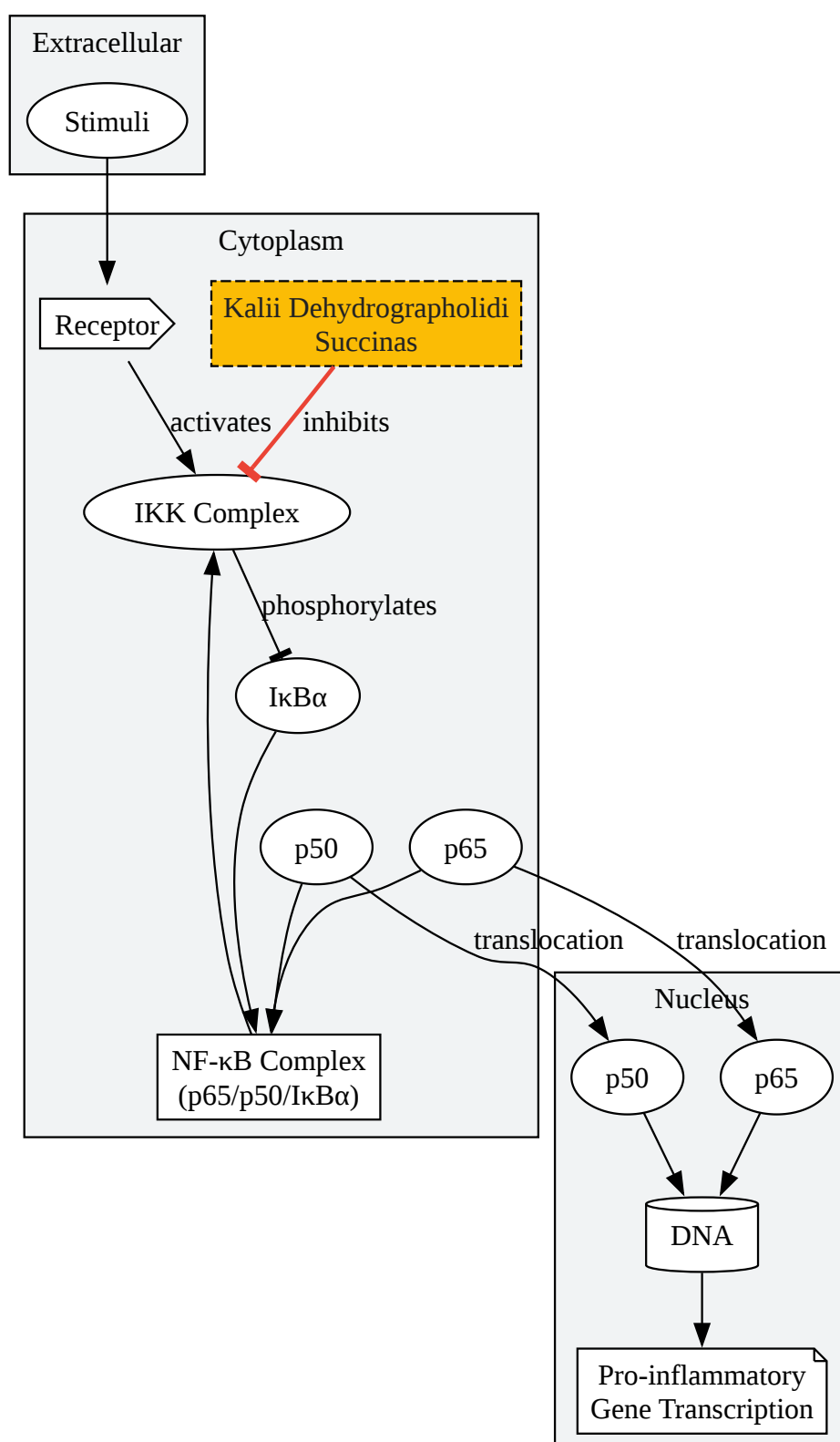
Kalii Dehydrographolidi Succinas exhibits a range of biological activities, primarily centered around its anti-inflammatory and antiviral effects.[2][5][7]

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of **Kalii Dehydrographolidi Succinas** and its parent compound, dehydroandrographolide, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This pathway is a central regulator of the inflammatory

response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

The inhibition of the NF- κ B pathway by andrographolide derivatives has been shown to occur through the suppression of I κ B kinase (IKK) phosphorylation.^[10] This prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . As a result, the NF- κ B p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.^{[11][12]}



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Antiviral Activity

Kalii Dehydrographolidi Succinas has demonstrated significant antiviral activity against a range of viruses. Notably, it has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[7] The antiviral mechanism may involve direct interaction with viral particles and suppression of virus-induced oxidative stress and NF-κB activation.[7]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetics of **Kalii Dehydrographolidi Succinas** and related compounds.

Table 1: Antiviral Activity of Potassium Dehydrographolide Succinate (PDS) against PRRSV[7]

Virus Strain	Cell Line	EC50 (μmol/L)	CC50 (μmol/L)	Selectivity Index (SI)
GD-HD	Marc-145	57.1	>19680	>344
XH-GD	Marc-145	85.4	>19680	>230
NADC30-like HNhx	Marc-145	72.3	>19680	>272

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) in Healthy Chinese Volunteers (Intravenous Administration)[6]

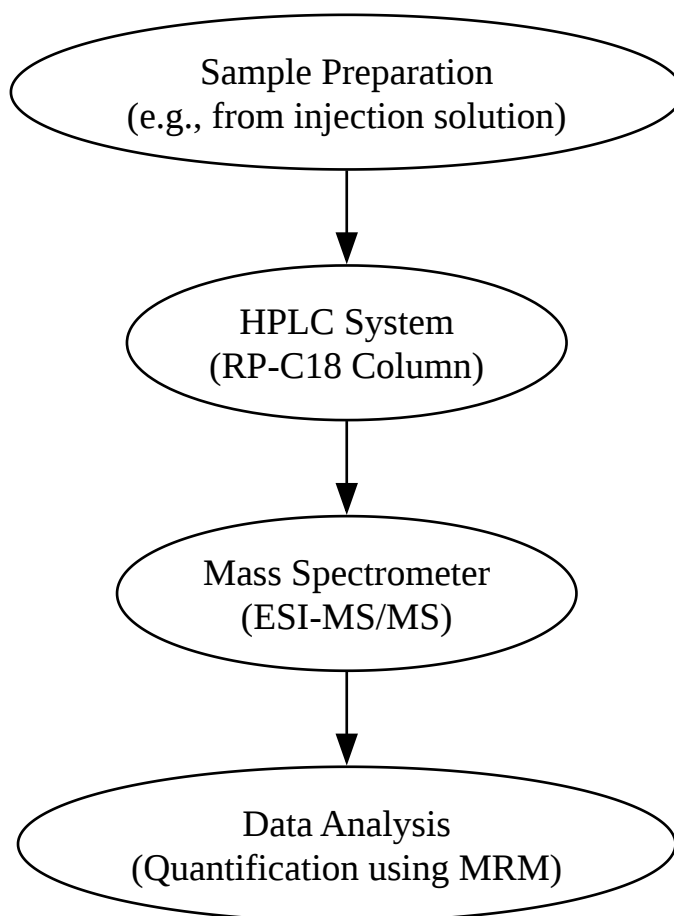
Dose (mg)	Cmax (mg/L)	AUC0-12 (mg·h/L)	AUC0-∞ (mg·h/L)	Clearance (mL/min)
80	4.82	6.18	6.21	13.27
160	12.85	16.95	16.99	9.60
320	26.90	40.65	40.74	8.07

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A detailed HPLC-ESI-MS/MS method for the quantification of Potassium Dehydroandrographolide Succinas (DAS-K) has been established.[2]

- Column: Waters RP-C18 column
- Mobile Phase: 5 $\mu\text{mol/L}$ ammonium acetate (pH 3.0, adjusted with formic acid) and methanol
- Detection: Micromass Quattro micro triple quadrupole mass spectrometer with positive electrospray ionization
- Quantification: Multiple reaction monitoring (MRM) with the transition m/z 550.14 \rightarrow m/z 297.04 for DAS-K



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In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is a general representation of a plaque reduction assay that can be adapted to evaluate the antiviral activity of **Kalii Dehydrographolidi Succinas** against viruses like influenza.

- **Cell Culture:** Seed a monolayer of susceptible cells (e.g., MDCK for influenza virus) in 12-well plates and incubate until confluent.
- **Virus Infection:** Infect the cell monolayers with a known titer of the virus for 1-2 hours.
- **Compound Treatment:** Remove the virus inoculum and overlay the cells with a medium containing various concentrations of **Kalii Dehydrographolidi Succinas**.
- **Incubation:** Incubate the plates for 2-3 days to allow for plaque formation.
- **Plaque Visualization:** Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
- **Data Analysis:** Calculate the percentage of plaque inhibition compared to the virus control to determine the EC50 value.

In Vitro Anti-inflammatory Assay (NF- κ B Nuclear Translocation)

This protocol describes a method to assess the effect of **Kalii Dehydrographolidi Succinas** on the nuclear translocation of the NF- κ B p65 subunit using immunofluorescence.

- **Cell Culture and Treatment:** Culture suitable cells (e.g., macrophages or epithelial cells) on coverslips and treat with an inflammatory stimulus (e.g., LPS or TNF- α) in the presence or absence of **Kalii Dehydrographolidi Succinas** for a specified time.
- **Fixation and Permeabilization:** Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
- **Immunostaining:** Incubate the cells with a primary antibody against the NF- κ B p65 subunit, followed by a fluorescently labeled secondary antibody.

- Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.
- Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of p65 nuclear translocation.



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Safety and Toxicity

Systematic reviews of clinical studies on Potassium Dehydroandrographolide Succinate Injection for the treatment of child epidemic parotitis have indicated that it is relatively safe, with some reported adverse drug reactions including rash and diarrhea.[3] The CC50 value for Potassium Dehydrographolide Succinate in Marc-145 cells was found to be greater than 19680 $\mu\text{mol/L}$, suggesting low in vitro cytotoxicity.[7]

Conclusion

Kalii Dehydrographolidi Succinas is a promising pharmaceutical agent with well-documented anti-inflammatory and antiviral properties. Its enhanced water solubility compared to its parent compound makes it a viable candidate for various pharmaceutical formulations. The primary mechanism of action involves the inhibition of the pro-inflammatory NF- κ B signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further research and development of **Kalii Dehydrographolidi Succinas** as a therapeutic agent for viral and inflammatory diseases. Further studies are warranted to explore its full therapeutic potential and to establish its efficacy and safety in a broader range of clinical applications.

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